![molecular formula C18H25N5O3S B6513772 6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine CAS No. 1797330-15-4](/img/structure/B6513772.png)
6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.16781085 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by experimental data and case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a pyridazine ring, piperazine moiety, and an ethoxybenzenesulfonyl group. The molecular formula can be represented as C16H22N4O3S.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its pharmacological potential.
1. Antibacterial Activity
Several studies have highlighted the antibacterial properties of compounds related to the piperazine and sulfonamide functionalities. For instance:
- Inhibition against Bacterial Strains : Compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating significant inhibition. The compound's sulfonamide group is known for its role in antibacterial activity due to its ability to inhibit bacterial folate synthesis pathways .
2. Anticancer Activity
The anticancer potential of similar compounds has been assessed through various in vitro assays:
- Cell Line Studies : Compounds with piperazine derivatives have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). Results indicated that certain derivatives exhibited cytotoxic effects with GI50 values below 20 µM, suggesting promising anticancer activity .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been studied:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE), an important target in neurodegenerative diseases. The sulfonamide group enhances binding affinity through specific interactions with the enzyme's active site .
Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
---|---|---|---|
Acetylcholinesterase | Strong Inhibition | 2.14 | |
Urease | Strong Inhibition | 1.13 |
Case Studies
Case Study 1: Antibacterial Screening
A study conducted on a series of piperazine derivatives found that compounds structurally similar to this compound exhibited significant antibacterial properties against multiple strains, highlighting the importance of structural modifications in enhancing efficacy.
Case Study 2: Anticancer Activity Assessment
In a comparative study evaluating various piperazine derivatives against breast cancer cell lines, the compound showed notable cytotoxicity, suggesting that modifications to the piperazine scaffold can lead to improved therapeutic profiles.
Properties
IUPAC Name |
6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-N,N-dimethylpyridazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-4-26-16-5-7-17(8-6-16)27(24,25)23-11-9-22(10-12-23)18-13-15(21(2)3)14-19-20-18/h5-8,13-14H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNGLMMVRATRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=CC(=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.